Thymol Sulfate Potassium Salt

描述

BenchChem offers high-quality Thymol Sulfate Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymol Sulfate Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

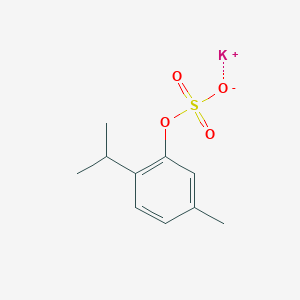

potassium;(5-methyl-2-propan-2-ylphenyl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S.K/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWDPFMSOKRHJG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thymol Sulfate Potassium Salt (CAS 172265-90-6): A Comprehensive Technical Guide on Synthesis, Analytical Quantification, and Biological Utility

Executive Summary

Thymol, a naturally occurring monoterpenoid phenol found in thyme oil, is widely recognized for its potent antimicrobial and anti-inflammatory properties. However, its translation into clinical and agricultural applications is heavily dictated by its pharmacokinetic profile. In vivo, thymol undergoes rapid Phase II metabolism, primarily yielding thymol sulfate. To accurately track this metabolic fate, Thymol Sulfate Potassium Salt (CAS: 172265-90-6) has emerged as a critical high-purity reference standard. This whitepaper details the physicochemical properties, synthetic pathways, analytical workflows, and biological significance of this compound for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The potassium salt formulation of thymol sulfate is specifically engineered to enhance solubility and stability compared to the free acid or the parent thymol molecule. The sulfate group dramatically increases hydrophilicity, making it an ideal candidate for aqueous biological assays and liquid chromatography applications.

| Property | Value |

| Chemical Name | Thymol Sulfate Potassium Salt |

| CAS Registry Number | 172265-90-6 |

| Molecular Formula | C10H13KO4S |

| Molecular Weight | 268.37 g/mol |

| Physical Appearance | White to off-white powder |

| Solubility | Highly soluble in water and polar organic solvents (e.g., Methanol) |

| Primary Utility | LC-MS/MS calibration, antimicrobial research, metabolite tracking |

Synthesis and Metabolic Pathways

Understanding the origin of thymol sulfate requires examining both its biological generation and its chemical synthesis for laboratory use.

-

Biological Phase II Metabolism: Upon ingestion or systemic administration, thymol is rapidly metabolized in the liver and intestinal mucosa. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of thymol, yielding thymol O-sulfate. Studies indicate that thymol O-sulfate is a primary metabolite detected in plasma, with significant renal clearance 1.

-

Chemical Synthesis: For commercial and analytical applications, thymol sulfate is synthesized chemically. A highly regioselective sulfonation of thymol can be achieved using thionyl chloride followed by oxidation, or via direct sulfonation agents under controlled low-temperature conditions in non-polar solvents (e.g., petroleum ether) to prevent over-reaction and degradation 2. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the stable potassium salt (CAS 172265-90-6).

Biochemical and Synthetic Pathways Yielding Thymol Sulfate Potassium Salt.

Analytical Workflows: LC-MS/MS Quantification

In pharmacokinetic and residue control studies, laboratories utilize Thymol Sulfate Potassium Salt (CAS 172265-90-6) as a high-purity reference standard to build robust calibration curves, verify selectivity, and assess matrix effects 3.

Self-Validating Protocol: LC-MS/MS Quantification of Thymol Metabolites

Rationale: To achieve traceable and reproducible quantification, the analytical method must account for matrix suppression and extraction losses. Spiking a known concentration of CAS 172265-90-6 allows for the establishment of a linear calibration curve and confirms the identity of endogenous thymol sulfate via retention time and ion transition matching.

-

Step 1: Standard Stock Preparation: Dissolve an accurately weighed amount of Thymol Sulfate Potassium Salt (CAS 172265-90-6) in LC-MS grade methanol to yield a 1 mg/mL primary stock solution. Store at 4°C to prevent degradation.

-

Step 2: Matrix Spiking (Calibration Curve): Prepare working solutions by serially diluting the primary stock. Spike these into blank biological matrices (e.g., drug-free plasma or urine) to create a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the expected upper concentration limit.

-

Step 3: Sample Extraction (SPE): Load the spiked matrices onto pre-conditioned Solid Phase Extraction (SPE) cartridges. Wash with 5% methanol in water to remove hydrophilic interferences. Elute the thymol sulfate fraction using 100% methanol. Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase. Causality Note: SPE is preferred over liquid-liquid extraction here due to the high polarity of the sulfate group.

-

Step 4: LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column. Utilize Electrospray Ionization (ESI) in negative ion mode, as the sulfate group readily deprotonates to form stable anions. Monitor specific Multiple Reaction Monitoring (MRM) transitions for thymol sulfate.

-

Step 5: Validation & Causality Check: Calculate the recovery rate by comparing the peak areas of spiked pre-extraction samples to post-extraction spiked blanks. A recovery of >85% with a Relative Standard Deviation (RSD) <15% self-validates the extraction efficiency and confirms minimal matrix suppression.

LC-MS/MS Quantification Workflow Using Thymol Sulfate Potassium Salt as a Standard.

Biological Significance and Antimicrobial Activity

While phase II metabolites are traditionally viewed as inactive excretion products, recent pharmacological investigations reveal that thymol sulfate possesses intrinsic biological activity.

Thymol sulfate potassium salt acts as a bioactive metabolite that can synergistically increase the efficacy of conventional antibiotics, particularly against drug-resistant bacterial strains. Mechanistically, it exerts its antimicrobial effects by inhibiting bacterial growth, suppressing lactate production, and significantly reducing cellular glucose uptake within the bacteria 4. This metabolic starvation weakens the bacterial defense systems, making them highly susceptible to concurrent antibiotic therapies. Furthermore, the sulfate moiety enhances the molecule's solubility in aqueous physiological environments, potentially improving its distribution and bioavailability at the site of infection compared to the highly lipophilic parent thymol 5.

Conclusion

Thymol Sulfate Potassium Salt (CAS 172265-90-6) is an indispensable tool in modern pharmacokinetics and analytical chemistry. Its role extends beyond merely tracking the metabolic clearance of thymol; it serves as a robust standard for LC-MS/MS method validation and presents novel avenues for antimicrobial research. By standardizing quantification protocols, researchers can ensure high-fidelity data across metabolism studies, residue control, and drug development pipelines.

References

-

MDPI - "Thymol as a Component of Chitosan Systems—Several New Applications in Medicine: A Comprehensive Review."[Link]

-

ResearchGate - "Original process for Thymol Para-sulfonation: A Preliminary Optimization Study."[Link]

-

WITEGA Laboratorien Berlin-Adlershof GmbH - "Thymol sulfate potassium salt - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 172265-90-6)."[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thymol sulfate potassium salt - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 172265-90-6) [witega.de]

- 4. Thymol Sulfate Potassium Salt | 172265-90-6 [chemicalbook.com]

- 5. CAS 172265-90-6: Thymol Sulfate Potassium Salt [cymitquimica.com]

In Vivo Biotransformation of Thymol: Mechanistic Pathways and Pharmacokinetic Quantification of Thymol Sulfate

Introduction & The First-Pass Imperative

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpene phenol recognized for its broad-spectrum antimicrobial, anti-inflammatory, and antioxidant properties. However, a critical bottleneck in translating its in vitro efficacy to in vivo therapeutic applications lies in its complex pharmacokinetics.

When administered orally, free thymol is rapidly absorbed in the upper gastrointestinal tract (primarily the duodenum). Despite this rapid absorption, the systemic bioavailability of the free aglycone is virtually zero. This is due to an aggressive first-pass effect in the enterocytes of the gut wall and the hepatocytes of the liver. The phenolic hydroxyl group of thymol acts as a prime target for Phase II conjugation enzymes, rapidly converting the lipophilic molecule into highly hydrophilic metabolites. Consequently, thymol circulates in the bloodstream almost exclusively as thymol sulfate , making this conjugate the primary biomarker for thymol exposure and the focal point of pharmacokinetic monitoring[1].

Enzymatic Pathways of Thymol Metabolism

The in vivo biotransformation of thymol is a competitive, multi-enzyme process designed to detoxify the lipophilic aglycone and facilitate its renal clearance. The pathways are strictly governed by enzyme affinity and substrate concentration[2].

-

Phase II Sulfation (The Dominant Pathway): Catalyzed by cytosolic sulfotransferases (SULTs), this pathway dictates the primary fate of thymol. SULTs possess a remarkably high affinity for phenolic compounds. Upon absorption, thymol is immediately sulfated to form thymol sulfate . At standard therapeutic doses, this high-affinity pathway outcompetes other metabolic routes, resulting in thymol sulfate being the overwhelming majority of the circulating metabolite in plasma[3].

-

Phase II Glucuronidation (The Secondary Pathway): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the formation of thymol glucuronide. Because hepatic UGTs generally exhibit a lower baseline affinity for thymol compared to SULTs, glucuronidation acts as a secondary overflow pathway. It becomes prominent only at higher dosages when the sulfation capacity is saturated. Thymol glucuronide is primarily detected in urine rather than plasma[1].

-

Phase I Hydroxylation (The Minor Pathway): A small fraction of thymol escapes immediate Phase II conjugation and undergoes Phase I oxidation. This is mediated primarily by the cytochrome P450 isoform CYP2A6, which hydroxylates thymol to form thymohydroquinone. This intermediate is highly reactive and is subsequently conjugated by SULTs or UGTs prior to excretion[4].

In vivo metabolic pathways of thymol highlighting the dominance of SULT-mediated sulfation.

Quantitative Pharmacokinetic Profile

Because free thymol is virtually absent in systemic circulation, pharmacokinetic parameters are derived by quantifying the thymol sulfate conjugate. The table below summarizes the established clinical PK parameters following a standard oral dose in healthy human volunteers[1][2].

Table 1: Pharmacokinetic Parameters of Thymol Sulfate in Humans (Post-Oral Administration of 1.08 mg Thymol)

| Parameter | Value | Biological & Mechanistic Significance |

| Cmax | 93.1 ± 24.5 ng/mL | Peak plasma concentration confirms rapid absorption and immediate, highly efficient first-pass sulfation by SULTs. |

| Tmax | 2.0 ± 0.8 hours | Indicates rapid transit and absorption in the upper GI tract followed by immediate hepatic processing. |

| t1/2 (Terminal) | 10.2 hours | The prolonged elimination half-life suggests slow renal clearance of the sulfate conjugate or potential tissue redistribution. |

| Bioavailability | ~16% | Systemic availability of the administered dose, measurable only as the circulating sulfate conjugate. |

| Urinary Excretion | 16.2 ± 4.5% | The combined 24-hour renal excretion of thymol sulfate and thymol glucuronide as a percentage of the total ingested dose. |

Experimental Methodologies: Self-Validating Protocols

Direct quantification of intact thymol sulfate via LC-MS/MS is often hindered by severe matrix effects and the lack of commercially available, stable, isotopically labeled thymol sulfate standards. To circumvent this, the gold standard in pharmacokinetic analysis utilizes an indirect, self-validating enzymatic hydrolysis approach.

By splitting the plasma sample into two aliquots—one subjected to targeted enzymatic cleavage and one left untreated—researchers can establish a self-validating system. The stoichiometric difference between the two aliquots accurately yields the concentration of the sulfate conjugate[3].

Protocol: Plasma Extraction and Quantification of Thymol Sulfate

Step 1: In Vivo Dosing and Sample Collection

-

Administer the thymol formulation (e.g., via oral gavage in rodent models).

-

Collect whole blood at predetermined pharmacokinetic time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into K2-EDTA tubes pre-chilled on ice.

-

Causality: Chilling the tubes immediately is critical to arrest any residual esterase or sulfatase activity in the plasma, which might prematurely deconjugate the metabolite ex vivo and artificially inflate free thymol readings.

-

-

Centrifuge at 3,000 × g for 10 minutes at 4°C to separate the plasma. Store aliquots at -80°C until analysis.

Step 2: Enzymatic Hydrolysis (Deconjugation)

-

Thaw plasma aliquots on ice. Transfer 100 µL of plasma to a microcentrifuge tube.

-

Add 50 µL of sodium acetate buffer (0.1 M, pH 5.0) containing 500 units of Arylsulfatase (e.g., sourced from Helix pomatia).

-

Causality: Arylsulfatase specifically cleaves the sulfate ester bond. Maintaining the buffer strictly at pH 5.0 is essential, as this is the optimal pH for Helix pomatia arylsulfatase kinetics, ensuring complete deconjugation.

-

-

Incubate the mixture at 37°C for 2 hours in a shaking water bath.

-

Self-Validation Control: Prepare a parallel 100 µL plasma sample with the acetate buffer but without the arylsulfatase enzyme. This control measures any baseline free thymol or artifactual degradation.

Step 3: Liquid-Liquid Extraction (LLE)

-

Spike both the hydrolyzed and control samples with 10 µL of an internal standard (e.g., isotopically labeled thymol-d3 or carvacrol).

-

Add 500 µL of a non-polar extraction solvent (e.g., hexane:ethyl acetate, 1:1 v/v).

-

Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean glass autosampler vial.

-

Causality: Free thymol is highly lipophilic and readily partitions into the organic phase, leaving proteins and hydrophilic matrix components behind. Intact thymol sulfate (in the control aliquot) remains trapped in the aqueous phase, ensuring that only the liberated thymol is extracted.

-

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature to prevent the volatilization of thymol.

-

Reconstitute the residue in 100 µL of LC mobile phase (e.g., 50% methanol / 50% water with 0.1% formic acid).

Step 4: LC-MS/MS Analysis

-

Inject 5 µL of the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

-

Utilize electrospray ionization in negative ion mode (ESI-). Monitor the specific MRM transitions for free thymol (e.g., m/z 149.1 → 134.1).

-

Data Interpretation: The absolute concentration of thymol sulfate is calculated by subtracting the free thymol concentration in the non-hydrolyzed control from the total free thymol detected in the enzymatically hydrolyzed sample.

Experimental workflow for indirect LC-MS/MS quantification of thymol sulfate via hydrolysis.

References

-

Kohlert, C., et al. (2002). "Systemic availability and pharmacokinetics of thymol in humans." Journal of Clinical Pharmacology. 1

-

Nagoor Meeran, M. F., et al. (2017). "Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development." Frontiers in Pharmacology. 2

-

Dong, R., et al. (2012). "Identification of CYP isoforms involved in the metabolism of thymol and carvacrol in human liver microsomes (HLMs)." Pharmazie.4

-

Al-Banna, A., et al. (2021). "Reproductive safety assessment of Thymus vulgaris L. extract and quantification of thymol sulfate in pregnant rats and fetuses using a validated LC/MS method of analysis." Journal of Applied Pharmaceutical Science. 3

Sources

- 1. Systemic availability and pharmacokinetics of thymol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Identification of CYP isoforms involved in the metabolism of thymol and carvacrol in human liver microsomes (HLMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Pharmacokinetics and Bioavailability of Thymol Sulfate in Humans

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Thymol, a monoterpenoid phenol from sources like Thymus vulgaris, exhibits significant therapeutic potential, including well-documented antimicrobial and anti-inflammatory properties.[1][2] However, its journey through the human body is characterized by rapid and extensive metabolism, making the pharmacokinetics of its metabolites, particularly thymol sulfate, the central focus for understanding its systemic effects. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of thymol in humans, with a core emphasis on the formation, bioavailability, and pharmacokinetic profile of its principal circulating metabolite, thymol sulfate. We will dissect the causality behind experimental methodologies and present validated protocols for the accurate bioanalysis of thymol conjugates, offering a comprehensive resource for scientists engaged in the research and development of thymol-based therapeutics.

Introduction: Beyond the Parent Compound

While in vitro studies often highlight the direct activities of thymol, its in vivo efficacy and pharmacodynamic actions are intrinsically linked to its metabolic fate.[3] Upon oral administration, thymol undergoes substantial first-pass metabolism, resulting in negligible to undetectable levels of the free parent compound in systemic circulation.[2][4][5] Instead, the body's metabolic machinery, primarily through Phase II conjugation, converts thymol into more water-soluble metabolites for excretion. The most prominent of these in human plasma is thymol sulfate.[4][5] Therefore, a thorough understanding of the bioavailability and pharmacokinetics of thymol sulfate is not merely an academic exercise; it is fundamental to correlating dosage with systemic exposure and, ultimately, to elucidating the mechanisms of action and ensuring the safe and effective clinical application of thymol-containing products.[3][6]

Absorption and Extensive First-Pass Metabolism

The journey of thymol begins with rapid absorption, which is believed to occur predominantly in the upper segments of the gastrointestinal tract, such as the stomach and duodenum.[2][4][7] This rapid uptake is evidenced by the detection of thymol metabolites in plasma as early as 20 minutes post-administration in human studies.[2]

However, this absorption is immediately met by a formidable metabolic barrier known as first-pass metabolism. This process occurs in two primary locations before the compound reaches systemic circulation:

-

The Intestinal Wall: The enterocytes lining the intestine are equipped with a suite of metabolic enzymes that initiate the conjugation of thymol.[6]

-

The Liver: Blood from the intestine flows via the portal vein directly to the liver, the body's principal metabolic hub, where any remaining free thymol is efficiently metabolized.[6]

This extensive pre-systemic clearance is the primary reason for the low oral bioavailability of free thymol and underscores why pharmacokinetic assessments must focus on its conjugated metabolites.

Biotransformation: The Predominance of Sulfation

Thymol, as a phenolic compound, is an ideal substrate for Phase II conjugation reactions, which serve to increase its hydrophilicity and facilitate its elimination from the body.[6][8] The two principal pathways for thymol metabolism are sulfation and glucuronidation.[2][6]

-

Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to thymol's hydroxyl group.[8] Human studies consistently show that thymol sulfate is the primary, and often only, metabolite detected in plasma following oral thymol administration.[2][4][5]

-

Glucuronidation: This pathway is mediated by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to thymol.[2][9] While thymol glucuronide is a significant metabolite, it is typically found in urine but not in plasma at lower therapeutic doses.[2][4][5]

The dominance of sulfation in plasma can be explained by the differing kinetics of the enzyme families. For many phenolic compounds, sulfation is a high-affinity, low-capacity pathway, meaning it is highly efficient at low substrate concentrations. In contrast, glucuronidation is often a low-affinity, high-capacity pathway, becoming more significant at higher substrate concentrations that saturate the sulfation pathway.[10] This kinetic profile explains why after a standard dose of a thymol-containing product (e.g., 1.08 mg), sulfation is the predominant metabolic route observed in the systemic circulation.[2][4]

Diagram: Metabolic Pathway of Thymol in Humans

Caption: Metabolic fate of orally administered thymol in humans.

Pharmacokinetic Profile of Thymol Sulfate

Data from a human clinical trial involving 12 healthy volunteers who received a single oral dose of a preparation equivalent to 1.08 mg of thymol provides the most definitive pharmacokinetic data for thymol sulfate to date.[4][5]

| Parameter | Symbol | Mean Value (± SD) | Significance |

| Peak Plasma Concentration | Cmax | 93.1 ± 24.5 ng/mL | The maximum concentration of thymol sulfate achieved in the blood. |

| Time to Peak Concentration | Tmax | 2.0 ± 0.8 hours | The time taken to reach the maximum concentration after administration. |

| Elimination Half-Life | t½ | 10.2 hours | The time required for the plasma concentration of thymol sulfate to decrease by half. |

| Area Under the Curve | AUC | 837.3 ng·h/mL | Represents the total systemic exposure to thymol sulfate over time. |

| Volume of Distribution | Vdss/f | 14.7 L | Indicates that thymol sulfate distribution is largely confined to the extracellular fluid.[2][4] |

| Total Oral Bioavailability | F | ~16% | The fraction of the thymol dose that reaches systemic circulation, measured as its metabolites.[2][4] |

Interpretation of Pharmacokinetic Parameters: The Tmax of approximately 2 hours reflects the rapid absorption and metabolism of the parent compound.[4][5] A half-life of over 10 hours indicates a relatively slow elimination of thymol sulfate, allowing for sustained systemic exposure.[4][5] The low volume of distribution (14.7 L) is a key finding; it suggests that the polar, charged thymol sulfate molecule does not readily penetrate cell membranes and primarily resides in the extracellular space, which has significant implications for its potential sites of action.[2][4]

Renal Excretion of Thymol Metabolites

The final step in the disposition of thymol is excretion. The water-soluble sulfate and glucuronide conjugates are efficiently eliminated from the body via the kidneys.[2] In the 24-hour period following oral administration, the combined amount of thymol sulfate and thymol glucuronide recovered in the urine accounted for approximately 16.2% of the initial thymol dose.[4][5] This value aligns closely with the calculated total oral bioavailability, suggesting that renal clearance is the primary route of elimination for systemically available thymol metabolites. The transport of these anionic conjugates into the urine is likely facilitated by renal transporters such as Organic Anion Transporters (OATs).[10]

Experimental Protocol: Human Pharmacokinetic Study of Thymol

Designing a robust clinical study to accurately determine the pharmacokinetics of thymol requires a methodology that accounts for its extensive metabolism. The following protocol outlines a self-validating system for such an investigation.

6.1. Study Design and Volunteer Selection

-

Design: A single-center, open-label, single-dose pharmacokinetic study is appropriate. A crossover design can be used if comparing different formulations.

-

Population: A cohort of healthy adult volunteers (e.g., n=12) of mixed gender.

-

Inclusion Criteria: Age 18-55 years, Body Mass Index (BMI) 18-29 kg/m ², non-smokers, no history of significant medical conditions.

-

Exclusion Criteria: Use of any medication within 14 days of the study, known allergy to thymol or related products, pregnancy or lactation.

-

Ethics: The protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC), and all participants must provide written informed consent.

6.2. Dosing and Sample Collection

-

Fasting: Subjects fast overnight for at least 10 hours before dosing.

-

Baseline Samples: Collect pre-dose blood (e.g., 5 mL) and urine samples.

-

Dosing: Administer a single oral dose of the thymol-containing product with a standardized volume of water (e.g., 240 mL).

-

Blood Sampling: Collect venous blood samples into heparinized tubes at specified time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Plasma Processing: Immediately following collection, centrifuge blood samples (e.g., 1500 x g for 10 min at 4°C) to separate plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis.

-

Urine Collection: Collect all urine produced in intervals: 0-4, 4-8, 8-12, and 12-24 hours post-dose. Record the volume of each collection period, and store an aliquot (e.g., 10 mL) at -80°C.

6.3. Bioanalytical Protocol for Thymol Sulfate Quantification Causality: Since free thymol is absent and thymol sulfate is the target analyte in plasma, an enzymatic hydrolysis step is mandatory to cleave the sulfate conjugate, liberating free thymol for quantification. This indirect measurement is the standard and validated approach.[4][11]

-

Sample Thawing: Thaw plasma samples and standards on ice.

-

Enzymatic Hydrolysis:

-

To 500 µL of plasma in a glass tube, add a specific volume of internal standard (e.g., deuterated thymol or carvacrol).[12]

-

Add 500 µL of acetate buffer (e.g., 0.1 M, pH 5.0).

-

Add a sufficient activity of arylsulfatase enzyme preparation.

-

Incubate the mixture in a shaking water bath (e.g., at 37°C for 12-16 hours) to ensure complete cleavage.

-

-

Extraction (Headspace SPME Example):

-

Transfer the hydrolyzed sample to a headspace vial.

-

Add sodium chloride to saturate the solution and phosphoric acid to acidify it, which enhances the volatility of thymol.[11]

-

Expose a solid-phase microextraction (SPME) fiber (e.g., 65 µm PDMS/DVB) to the headspace above the sample while heating and agitating for a defined period (e.g., 35 minutes).[11]

-

-

Quantification (GC-FID/MS):

-

Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of linearity, accuracy, precision, limit of quantitation (LOQ), and stability.[11]

Diagram: Experimental Workflow for a Human PK Study

Sources

- 1. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 2. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Systemic availability and pharmacokinetics of thymol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Phase II Drug Metabolism | IntechOpen [intechopen.com]

- 9. courses.washington.edu [courses.washington.edu]

- 10. Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of thymol in human plasma by automated headspace solid-phase microextraction-gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Antimicrobial Mechanism of Action of Thymol and Its Metabolites: A Technical Guide for Drug Development

As the crisis of antimicrobial resistance (AMR) accelerates, phytochemical scaffolds have become a focal point for novel drug discovery. Thymol (2-isopropyl-5-methylphenol), a primary monoterpene phenol found in Thymus vulgaris, exhibits profound broad-spectrum antimicrobial activity. However, translating its in vitro efficacy into in vivo therapeutics requires navigating a complex pharmacokinetic landscape.

As a Senior Application Scientist, I approach the evaluation of thymol not merely as a phenotypic observation, but as a dynamic interplay of biotransformation and molecular targeting. This whitepaper elucidates the metabolic fate of thymol, details the precise antimicrobial mechanisms of its active metabolites (such as thymoquinone), and provides self-validating experimental workflows for researchers in the field.

The Pharmacokinetic Paradox: Biotransformation of Thymol

From a drug development perspective, parent thymol presents a significant delivery challenge. Upon oral administration, thymol is rapidly and almost completely absorbed in the upper gastrointestinal (GIT) tract[1]. Consequently, it is subjected to extensive hepatic Phase II metabolism.

The primary circulating metabolite is thymol sulfate , which reaches peak plasma concentrations (Cmax) within approximately 2 hours, while thymol glucuronide is typically only detected in urine at high doses[2],[3]. Because the parent monoterpene rarely reaches systemic target tissues or the distal gut in its unconjugated, highly lipophilic form, understanding the efficacy of its biotransformation products is critical.

While host conjugation (sulfation) increases water solubility and facilitates renal clearance, microbial and oxidative biotransformation yields thymoquinone (TQ) —a highly active, oxidized quinone derivative that drives much of the compound's potent antimicrobial and antibiofilm efficacy[4],[5].

Fig 1. Biotransformation pathways of thymol into phase II conjugates and active quinone metabolites.

Molecular Mechanisms of Action: The Thymoquinone Model

Thymoquinone (TQ) serves as the primary model for understanding the downstream antimicrobial mechanisms of oxidized thymol derivatives. TQ demonstrates profound efficacy against multidrug-resistant pathogens, including Mycobacterium tuberculosis and Bacillus cereus[4],[6]. The mechanism of action is a multi-targeted cascade:

-

Membrane Depolarization: TQ intercalates into the bacterial plasma membrane, perturbing the lipid fraction. This structural disruption causes rapid membrane depolarization and a fatal collapse of the proton motive force[6],[7].

-

Metabolic Starvation: Metabolomic profiling reveals that TQ exposure leads to a severe depletion of intracellular ATP and NAD pools within 24 hours. Without these crucial energy currencies, bacteria are unable to activate catabolic recovery mechanisms[4],[8].

-

Transcriptomic Shift & Oxidative Stress: In response to energy collapse and the intracellular generation of Reactive Oxygen Species (ROS) induced by TQ's redox cycling, bacteria upregulate stress-responsive sigma factors (e.g., sigE and sigF in mycobacteria)[4].

-

Virulence & Biofilm Downregulation: TQ actively downregulates the transcription of genes encoding hemolysins and enterotoxins, while simultaneously reducing the extracellular polymer matrix (EPS) necessary for biofilm formation[6],[7].

Fig 2. Molecular mechanism of action of thymoquinone driving bacterial cell death and biofilm decay.

Quantitative Efficacy and Pharmacokinetics

To design effective dosing regimens, researchers must benchmark the pharmacokinetic limitations of the parent compound against the potent pharmacodynamics of its active metabolites.

Table 1: Pharmacokinetic Profile of Thymol and Key Conjugates[2],[3]

| Compound | Cmax | Tmax | Elimination Half-Life (t1/2) | Primary Localization |

| Thymol (Parent) | Rapidly metabolized | < 20 min | N/A | Upper GIT / Portal Vein |

| Thymol Sulfate | 93.1 ± 24.5 ng/mL | ~1.97 h | ~10.2 h | Extracellular space / Plasma |

| Thymol Glucuronide | Dose-dependent | N/A | N/A | Urine (High dose only) |

Table 2: Antimicrobial Efficacy of Thymoquinone (Active Metabolite)[4],[6]

| Pathogen | MIC Range | Key Mechanistic Observations |

| Bacillus cereus | 4.0 - 8.0 μg/mL | Membrane depolarization, ROS generation, enterotoxin downregulation |

| Mycobacterium tuberculosis | Strain-dependent | Depletion of NAD/ATP pools, upregulation of sigE and sigF |

| Staphylococcus aureus | 0.2 - 1.5 mg/mL (Thyme EO) | Biofilm reduction, increased membrane permeability |

Self-Validating Experimental Workflows

To ensure high scientific integrity (E-E-A-T), phenotypic observations must be backed by rigorous, mechanistically sound assays. Below are two self-validating protocols designed to confirm the primary mechanisms of action of thymol metabolites.

Protocol 1: Fluorometric Assessment of Membrane Depolarization

Rationale & Causality: To establish direct causality between metabolite exposure and membrane integrity, we utilize DiSC3(5), a cationic voltage-sensitive dye. In polarized cells, the dye enters the lipid bilayer and self-quenches. When a metabolite (like TQ) disrupts the membrane, the collapse of the electrical potential releases the dye into the buffer, yielding a measurable unquenched fluorescence spike[6].

Self-Validating Controls:

-

Positive Control: Valinomycin (1 μM) – A potassium ionophore that forces complete depolarization, defining the maximum assay signal (100% depolarization).

-

Negative Control: Vehicle (DMSO ≤ 0.1%) – Ensures the solvent does not perturb the membrane.

-

Quality Metric: Calculate the Z'-Factor using the positive and negative controls. An assay must yield a Z'-Factor > 0.5 to be considered robust.

Step-by-Step Methodology:

-

Harvest logarithmic-phase bacterial cells (OD600 ~0.5) via centrifugation (4000 × g, 10 min, 4°C).

-

Wash and resuspend the pellet in 5 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose. Causality: Glucose is required to energize the cells and establish a baseline proton motive force.

-

Add 0.2 mM EDTA (for Gram-negative strains only). Causality: EDTA chelates divalent cations, permeabilizing the outer membrane to facilitate DiSC3(5) entry without lysing the cell.

-

Add DiSC3(5) to a final concentration of 1 μM. Incubate in the dark for 60 minutes until fluorescence (Ex: 622 nm, Em: 670 nm) stabilizes, indicating complete quenching.

-

Inject the thymol metabolite (e.g., Thymoquinone at 1× and 2× MIC).

-

Record fluorescence kinetics continuously for 30 minutes. An immediate upward trajectory confirms membrane depolarization.

Protocol 2: Bioluminescent Quantification of Intracellular ATP Depletion

Rationale & Causality: To validate the metabolomic crash observed downstream of membrane depolarization, we quantify ATP using a luciferin-luciferase bioluminescence assay. Luciferase strictly requires ATP to oxidize luciferin; thus, light emission is directly proportional to the intracellular energy pool[4],[6].

Self-Validating Controls:

-

Standard Curve: A 10-point ATP standard curve (0.1 nM to 1 μM) must be run on every plate to ensure linear dynamic range and allow absolute quantification.

-

Internal Normalization: A parallel BCA protein assay must be conducted to normalize ATP concentration (pmol ATP / mg total protein), eliminating data skew caused by varying cell densities or metabolite-induced lysis.

Step-by-Step Methodology:

-

Expose bacterial cultures (OD600 = 0.6) to the target metabolite for predefined intervals (e.g., 1h, 4h, 24h).

-

Rapidly quench metabolism by adding 500 μL of the culture to 500 μL of boiling 100 mM Tris-EDTA buffer (pH 7.7). Causality: Boiling instantly denatures endogenous ATPases that would otherwise artificially degrade ATP during the extraction process.

-

Incubate at 100°C for 5 minutes, then chill immediately on ice for 2 minutes.

-

Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet cellular debris.

-

Transfer 100 μL of the clarified supernatant to an opaque white 96-well plate (white plates maximize signal reflection and prevent well-to-well crosstalk).

-

Inject 100 μL of the Luciferase/Luciferin reagent via an automated dispenser.

-

Integrate luminescence over 10 seconds using a microplate reader. Calculate absolute ATP concentrations against the standard curve.

References

- Molecular insight into thymoquinone mechanism of action against Mycobacterium tuberculosis - Frontiers.

- Molecular insight into thymoquinone mechanism of action against Mycobacterium tuberculosis - PubMed.

- Antimicrobial Activity and Action Mechanism of Thymoquinone against Bacillus cereus and Its Spores - MDPI.

- Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - NIH.

- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential - NIH.

- Antimicrobial, anticancer, antidiabetic, antineurodegenerative, and antirheumatic activities of thymol - Micro Nano Bio Aspects.

- Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - MDPI.

- Fate of Thymol and Its Monoglucosides in the Gastrointestinal Tract of Piglets - ACS Omega.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular insight into thymoquinone mechanism of action against Mycobacterium tuberculosis [frontiersin.org]

- 5. mnba-journal.com [mnba-journal.com]

- 6. mdpi.com [mdpi.com]

- 7. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular insight into thymoquinone mechanism of action against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation Bottleneck: Decoding the Role of Sulfotransferase Enzymes in Thymol Detoxification

Executive Summary

Thymol (2-isopropyl-5-methylphenol) is a highly lipophilic monoterpene phenol renowned for its broad-spectrum antimicrobial, anti-inflammatory, and antioxidant properties[1]. Despite its potent in vitro efficacy, the clinical translation of free thymol is severely bottlenecked by its pharmacokinetic profile. Upon oral administration, thymol undergoes massive first-pass metabolism, resulting in a systemic bioavailability of approximately 16%[1]. The primary driver of this rapid clearance is Phase II conjugation, specifically catalyzed by cytosolic sulfotransferase (SULT) enzymes in the liver and intestinal epithelium[2].

This technical whitepaper provides an in-depth mechanistic analysis of thymol sulfation, detailing the enzymatic kinetics, pharmacokinetic parameters, and the rigorous, self-validating in vitro methodologies required to accurately quantify this metabolic pathway in drug development.

Mechanistic Overview: The Dominance of Phase II Sulfation

The biotransformation of thymol is a competitive interplay between Phase I oxidation (via Cytochrome P450s like CYP2A6) and Phase II conjugation (via SULTs and Uridine 5′-diphospho-glucuronosyltransferases, UGTs)[1][3]. However, in vivo, free thymol is virtually undetectable in human plasma; it circulates almost exclusively as thymol sulfate[1][2].

The Causality of SULT Dominance (Affinity vs. Capacity)

The near-exclusive presence of thymol sulfate over thymol glucuronide at therapeutic doses is dictated by the distinct kinetic profiles of the conjugating enzymes:

-

High Affinity, Low Capacity (SULTs): Cytosolic SULTs—particularly the phenol-targeting SULT1 family (e.g., SULT1A1)—possess a very low Michaelis constant ( Km ) for the phenolic hydroxyl group of thymol[4][5]. This high affinity means that at low to moderate systemic concentrations, SULTs rapidly outcompete other enzymes, converting thymol into its highly hydrophilic sulfate conjugate.

-

Low Affinity, High Capacity (UGTs): Microsomal UGTs have a higher Km (lower affinity) but a higher Vmax (greater total capacity). Consequently, thymol glucuronide only appears in significant quantities when the SULT pathway becomes saturated at highly elevated doses[1][2].

Diagram 1: Competitive biotransformation pathways of thymol, highlighting the dominance of SULTs.

Pharmacokinetics & Bioavailability Profile

Because thymol is rapidly sulfated in the enterocytes and hepatocytes, the pharmacological effects observed in vivo following oral administration are often mediated by the circulating thymol sulfate, which remains in the extracellular space[2]. The hydrophilic nature of the sulfate moiety facilitates rapid renal clearance, preventing systemic toxicity but necessitating frequent dosing or advanced formulation strategies for sustained therapeutic effect[1][6].

Quantitative Pharmacokinetic Parameters in Humans

The following data summarizes the systemic availability of thymol following oral administration (equivalent to 1.08 mg of free thymol) in healthy human volunteers[2][7].

| Pharmacokinetic Parameter | Value | Physiological Implication |

| Systemic Bioavailability | ~16% | Extensive first-pass hepatic and intestinal metabolism[1]. |

| Cmax (Thymol Sulfate) | 93.1 ± 24.5 ng/mL | Rapid biotransformation; free thymol is virtually undetectable[1]. |

| Tmax | 2.0 ± 0.8 h | Rapid absorption from the gastrointestinal tract[1]. |

| Elimination Half-life ( t1/2 ) | 10.2 h | Sustained circulation of the conjugate in the extracellular space[2]. |

| Primary Excretion Route | Renal (Urine) | Highly hydrophilic conjugates are rapidly cleared via kidneys[1]. |

Experimental Methodologies: Quantifying Thymol Sulfation

To accurately profile the detoxification of thymol during preclinical drug development, researchers must isolate SULT activity. A common pitfall in the field is the use of Human Liver Microsomes (HLMs) to assess total metabolism. Causality of Subcellular Fractionation: SULTs are soluble enzymes located exclusively in the cytosol, whereas CYPs and UGTs are membrane-bound in the endoplasmic reticulum[8]. Therefore, assays must utilize Human Liver Cytosol (HLC) or S9 fractions (which contain both cytosolic and microsomal components) supplemented with the specific sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Furthermore, thymol is highly volatile and lipophilic. To prevent false-positive metabolic clearance rates (where thymol is lost to evaporation or plastic binding rather than enzymatic turnover), the protocol must be designed as a self-validating system .

Protocol: In Vitro SULT Kinetic Assay with Self-Validating Controls

Step 1: Matrix Preparation

-

Prepare a reaction mixture containing 50 mM Potassium Phosphate buffer (pH 7.4), 5 mM MgCl2 , and pooled Human Liver Cytosol (HLC) at a final protein concentration of 0.5 mg/mL.

-

Causality: MgCl2 is required to stabilize the nucleotide cofactor (PAPS) and optimize the structural conformation of the SULT active site.

Step 2: Substrate Addition & Thermal Equilibration

-

Add thymol (dissolved in methanol, final solvent concentration <1% v/v to prevent enzyme denaturation) at varying concentrations (1 μM to 100 μM) to establish Michaelis-Menten kinetics.

-

Pre-incubate the mixture at 37°C for 5 minutes.

Step 3: Catalytic Initiation & The Self-Validating Control

-

Active Sample: Initiate the reaction by adding the PAPS cofactor (final concentration 100 μM).

-

Self-Validating Control (-PAPS): In a parallel well, add an equivalent volume of buffer instead of PAPS.

-

Validation Logic: Any depletion of thymol in the "-PAPS" control definitively isolates non-enzymatic loss (volatilization/binding) from true SULT-mediated metabolism.

Step 4: Reaction Quenching

-

After exactly 15 minutes, terminate the reaction by adding a 3x volume of ice-cold acetonitrile containing an internal standard (e.g., Carvacrol-d3).

-

Causality: The organic solvent instantly denatures the cytosolic proteins, halting the reaction, while the internal standard normalizes any subsequent variations in extraction efficiency or LC-MS/MS ionization.

Step 5: Protein Precipitation & Analysis

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode to quantify the appearance of thymol sulfate[3].

Diagram 2: Self-validating experimental workflow for in vitro thymol sulfation assays.

Therapeutic Implications & Formulation Strategies

Understanding the strict SULT-mediated detoxification of thymol is critical for modern drug formulation. Because oral administration results in near-total conversion to thymol sulfate, researchers targeting systemic bacterial infections or inflammation must either:

-

Develop Prodrugs: Design reversible thymol conjugates that resist initial intestinal/hepatic sulfation but are cleaved at the target tissue site.

-

Bypass First-Pass Metabolism: Utilize advanced delivery mechanisms, such as transdermal patches, sublingual films, or chitosan-based nanoparticle encapsulation, which shield the phenolic hydroxyl group from cytosolic SULTs during initial absorption[6][9].

-

Metabolic Modulators: Co-administer safe Phase II metabolism modulators (e.g., quercetin) that competitively inhibit SULT1A1, thereby increasing the systemic exposure and half-life of free thymol[6].

By mapping the exact enzymatic bottlenecks, pharmaceutical scientists can engineer targeted delivery systems that finally unlock the full systemic potential of this powerful monoterpene.

References

-

Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - nih.gov -[Link]

-

Systemic Availability and Pharmacokinetics of Thymol in Humans - researchgate.net -[Link]

-

Reproductive safety assessment of Thymus vulgaris L. extract and quantification of thymol sulfate in pregnant rats and fetuses using a validated LC/MS method of analysis - japsonline.com - [Link]

-

Lights and Shadows of Essential Oil-Derived Compounds: Antimicrobial and Anti-Inflammatory Properties of Eugenol, Thymol, Cinnamaldehyde, and Carvacrol - mdpi.com -[Link]

-

Thymol as a Component of Chitosan Systems—Several New Applications in Medicine: A Comprehensive Review - unica.it -[Link]

-

Pharmacokinetics and Bioavailability of An Essential Oil Compound (Thymol) After Oral Administration - scribd.com -[Link]

-

Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - mdpi.com -[Link]

-

Anti-inflammatory activities of flavonoid derivates - nih.gov -[Link]

-

DNA damage induced by the food-borne carcinogen methyleugenol in human cells - researchgate.net -[Link]

Sources

- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unica.it [iris.unica.it]

The Pharmacological Dichotomy of Thymol: Parent Aglycone vs. Phase II Sulfate Metabolite

Executive Summary

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpene phenol recognized for its broad-spectrum antimicrobial, anti-inflammatory, and antioxidant properties. However, a critical pharmacokinetic paradox complicates its clinical and nutritional application: while in vitro assays demonstrate profound biological activity for the parent compound, free thymol is virtually undetectable in human plasma following oral administration[1]. Instead, it undergoes rapid Phase II biotransformation, circulating predominantly as thymol sulfate [2].

For drug development professionals and researchers, understanding the divergent biological activities of the parent aglycone versus its phase II sulfate metabolite is paramount. This technical guide dissects the pharmacokinetic realities, the masking of the phenolic hydroxyl group, and the "deconjugation hypothesis" that dictates thymol's in vivo efficacy.

The Pharmacokinetic Reality: Phase II Masking

Upon oral ingestion, thymol is rapidly absorbed in the upper gastrointestinal tract. Hepatic and intestinal first-pass metabolism subjects the molecule to extensive conjugation[1]. Sulfotransferases (SULTs) convert the parent compound into thymol sulfate, while uridine 5'-diphospho-glucuronosyltransferases (UGTs) generate thymol glucuronide—typically only at higher doses[3].

Because the pharmacological properties of thymol are largely ascribed to its free phenolic hydroxyl group, the addition of a bulky, negatively charged sulfate group fundamentally alters its bioactivity profile. Free thymol is rarely detected in systemic circulation; rather, the sulfate conjugate acts as the primary transport vehicle[4].

Metabolic conversion of thymol to thymol sulfate and targeted deconjugation.

Comparative Biological Activity: The Hydroxyl Dependency

The biological activity of thymol is intrinsically linked to its molecular structure. Comparing the parent compound directly to its sulfate metabolite reveals a stark contrast in in vitro efficacy.

Antimicrobial and Antibiofilm Activity

Free thymol is highly lipophilic, allowing it to partition into bacterial and fungal cell membranes, disrupt lipid bilayers, and cause the leakage of intracellular contents[5]. Thymol sulfate, being highly hydrophilic and carrying a negative charge, loses this membrane-permeating ability. Consequently, direct in vitro antimicrobial assays of thymol sulfate show negligible activity compared to the parent compound[5].

Antioxidant and Anti-inflammatory Activity

Free thymol neutralizes free radicals by donating a hydrogen atom from its hydroxyl group and inhibits the recruitment of pro-inflammatory cytokines (TNF-α, IL-6)[6]. In thymol sulfate, the hydroxyl group is masked by the esterification of the sulfate moiety. Therefore, in cell-free antioxidant assays (e.g., DPPH or ABTS radical scavenging), thymol sulfate is functionally inert.

The Deconjugation Hypothesis (Targeted Prodrug Action)

If thymol sulfate is inactive in vitro, how does orally administered thymol exert systemic effects in vivo? The prevailing scientific consensus relies on the deconjugation hypothesis [7],[8]. Inflamed tissues, macrophage-rich environments, and certain pathogenic microenvironments express high levels of endogenous sulfatases. These enzymes cleave the sulfate moiety from circulating thymol sulfate precisely at the site of inflammation or infection, releasing the active free thymol locally[8]. In this model, thymol sulfate acts as a stable, circulating prodrug reservoir rather than a terminal waste product.

Quantitative Pharmacokinetic Profile

To accurately dose and formulate thymol-based therapeutics, developers must rely on the pharmacokinetic parameters of the sulfate metabolite, as it represents the systemic reality of the drug.

| Pharmacokinetic Parameter | Free Thymol | Thymol Sulfate | Clinical & Formulation Significance |

| Plasma Cmax | Undetectable | 93.1 ± 24.5 ng/mL | Confirms extensive first-pass metabolism; systemic dosing must account for conversion[4]. |

| Tmax | N/A | ~1.97 hours | Rapid absorption and conjugation in the gut and liver[3]. |

| Terminal Half-Life | N/A | 10.2 hours | Sustained circulation allows for wide tissue distribution[4]. |

| Bioavailability | ~0% (Systemic) | ~16% (as Sulfate) | The sulfate acts as the primary systemic carrier[3]. |

| Receptor/Membrane Affinity | High | Low | Necessitates local enzymatic deconjugation for biological activity. |

Data synthesized from following oral administration of thymol equivalents.

Experimental Methodology: Validating the Deconjugation Hypothesis

To rigorously prove that thymol sulfate requires enzymatic cleavage to exert anti-inflammatory effects, researchers must utilize a self-validating in vitro system. Simply applying thymol sulfate to cells is insufficient; causality must be demonstrated by blocking the conversion mechanism.

Protocol: Macrophage Cytokine Inhibition Assay with Sulfatase Blockade

Rationale: RAW 264.7 murine macrophages express endogenous sulfatases. By treating Lipopolysaccharide (LPS)-stimulated macrophages with thymol sulfate in the presence and absence of a specific sulfatase inhibitor, we can isolate the activity of the sulfate metabolite from the parent compound.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed RAW 264.7 macrophages in 96-well plates at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.

-

Pre-treatment (The Causality Check):

-

Group 1 (Vehicle Control): Culture media only.

-

Group 2 (Positive Control): Free Thymol (50 µM).

-

Group 3 (Test Metabolite): Thymol Sulfate (50 µM).

-

Group 4 (Inhibition Control): Thymol Sulfate (50 µM) + Estrone-3-O-sulfamate (EMATE, 10 µM). Mechanistic Note: EMATE irreversibly inhibits local sulfatase, preventing the release of free thymol.

-

-

Inflammatory Stimulation: After 1 hour of pre-treatment, add LPS (1 µg/mL) to all wells (except a naive negative control) to induce a robust pro-inflammatory cytokine cascade.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Quantification: Harvest the supernatant. Use high-sensitivity ELISA kits to quantify TNF-α and IL-6 levels.

-

Data Interpretation (Self-Validation): If Group 3 shows reduced cytokines (anti-inflammatory effect) but Group 4 does not, it conclusively proves that thymol sulfate itself is inactive. Its apparent biological activity relies entirely on enzymatic deconjugation back to free thymol.

Workflow for validating the deconjugation hypothesis of thymol sulfate.

Conclusion

The biological activity of thymol cannot be accurately assessed without accounting for its phase II metabolism. While the parent compound possesses the intrinsic molecular machinery for antimicrobial and anti-inflammatory action, it is the sulfate metabolite that ensures systemic transport and bioavailability. Recognizing thymol sulfate as a targeted, deconjugable prodrug—rather than an inert excretory product—is essential for the future of phytopharmaceutical drug development and the engineering of targeted delivery systems.

References

-

Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development . Frontiers in Pharmacology.[Link]

-

Systemic availability and pharmacokinetics of thymol in humans . Journal of Clinical Pharmacology.[Link]

-

Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications . Molecules (MDPI).[Link]

-

Current Knowledge on the Bioavailability of Thymol as a Feed Additive in Humans and Animals with a Focus on Rabbit Metabolic Processes . Animals (MDPI).[Link]

-

Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings . International Journal of Molecular Sciences (MDPI).[Link]

Sources

- 1. courses.aromaticstudies.com [courses.aromaticstudies.com]

- 2. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic availability and pharmacokinetics of thymol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Topic: In Vivo Formation and Detection of Thymol Sulfate Potassium Salt

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol, a monoterpenoid phenol renowned for its potent antimicrobial and antioxidant properties, presents a significant analytical challenge in preclinical and clinical development.[1][2][3] Following oral administration, thymol is subject to extensive and rapid first-pass metabolism, rendering the parent compound virtually undetectable in systemic circulation.[1][4] This guide provides a comprehensive technical overview of the primary metabolic fate of thymol: its conversion to thymol sulfate. We will elucidate the biochemical pathways governing its in vivo formation, present detailed, field-tested protocols for conducting pharmacokinetic studies, and describe robust analytical methodologies for the accurate detection and quantification of thymol sulfate in biological matrices. This document serves as an essential resource for scientists navigating the complexities of thymol's bioavailability and pharmacokinetics, ensuring that experimental designs and analytical strategies are aligned with the compound's metabolic reality.

Part 1: The In Vivo Journey: Biotransformation and Formation of Thymol Sulfate

The journey of thymol from administration to systemic circulation is not a direct path. Its lipophilic nature facilitates rapid absorption, primarily from the upper gastrointestinal tract, but this is immediately followed by extensive biotransformation in the enterocytes and hepatocytes.[5][6] This "first-pass effect" is the critical determinant of thymol's systemic bioavailability and dictates the analytical strategy required for its study.

The Predominant Sulfation Pathway

Upon entering the metabolic machinery of the cell, thymol is predominantly conjugated via a Phase II sulfation reaction. This process is catalyzed by a superfamily of cytosolic enzymes known as sulfotransferases (SULTs).[7][8]

Causality Behind the Pathway: The sulfation reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of thymol.[9][10] This enzymatic process dramatically increases the water solubility of the molecule, deactivating its biological activity in many cases and facilitating its excretion via the kidneys.[8]

In humans and various animal models, sulfation is the preferred metabolic route for thymol over the alternative glucuronidation pathway, especially at lower, therapeutically relevant doses.[1][5] This is evidenced by the consistent observation of thymol sulfate as the primary metabolite in plasma, while thymol glucuronide is often only detected in urine.[4][11] This preference suggests that the SULT enzymes responsible for thymol metabolism exhibit a higher affinity or greater catalytic activity for thymol compared to the corresponding UDP-glucuronosyltransferases (UGTs).[5]

Metabolic Pathway of Thymol

The diagram below illustrates the primary Phase II metabolic pathways for thymol following absorption.

Caption: Metabolic fate of thymol in vivo.

Pharmacokinetics of Thymol Sulfate

Understanding the pharmacokinetics of thymol requires measuring its primary circulating metabolite, thymol sulfate. Studies in healthy human volunteers have established key parameters following a single oral dose.[11] The bioavailability of thymol, calculated based on the quantity of its excreted sulfate and glucuronide conjugates, is approximately 16%.[1][4][5]

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (Maximum Plasma Concentration) | 93.1 ± 24.5 ng/mL | [11] |

| Tmax (Time to Cmax) | 2.0 ± 0.8 hours | [11] |

| t₁/₂ (Terminal Elimination Half-life) | 10.2 hours | [11] |

| Bioavailability (as conjugates) | ~16% | [4][5] |

| Table 1: Pharmacokinetic Parameters of Thymol Sulfate in Humans After a Single Oral Dose. |

Part 2: A Practical Guide to In Vivo Pharmacokinetic Studies

Designing a successful in vivo study for thymol hinges on the correct selection of model, dosing, and sampling strategy, all oriented around the detection of its sulfate metabolite.

Experimental Design & Workflow

The choice of an animal model is critical. Rats and rabbits are commonly used as their metabolic pathways for xenobiotics are well-characterized and show relevance to human metabolism.[1][12][13] The workflow should be meticulously planned from administration to sample analysis to ensure data integrity.

Caption: Standard workflow for an in vivo pharmacokinetic study of thymol.

Protocol 1: In Vivo Rodent Study for Thymol Pharmacokinetics

This protocol outlines the essential steps for a typical pharmacokinetic study in rats.

1. Animal Acclimatization and Housing:

-

House male Wistar rats (200-250g) in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week prior to the study.

-

Provide standard chow and water ad libitum.

-

Fast animals overnight (8-12 hours) before dosing, with continued access to water.

2. Dosing Formulation and Administration:

-

Prepare a homogenous suspension of thymol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Administer a single dose of the thymol formulation via oral gavage at a predetermined volume (e.g., 10 mL/kg).

3. Blood Sample Collection:

-

Collect blood samples (~200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Use a sparse sampling design if necessary to minimize blood loss per animal.

4. Plasma Preparation and Storage:

-

Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes).

-

Carefully aspirate the supernatant (plasma) and transfer to clearly labeled cryovials.

-

Flash-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.

5. Urine Sample Collection (Optional):

-

House a separate cohort of animals in metabolic cages that allow for the separation of urine and feces.

-

Collect urine over specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

-

Record the volume of urine for each interval, and store aliquots at -80°C until analysis.[14]

Part 3: Analytical Detection and Quantification of Thymol Sulfate

The core analytical challenge is the accurate measurement of thymol sulfate in complex biological matrices like plasma and urine. Direct quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity.

Method 1: Direct Quantification by LC-MS/MS (Gold Standard)

Principle: This technique separates thymol sulfate from other matrix components using high-performance liquid chromatography (HPLC) and then uses tandem mass spectrometry (MS/MS) for highly selective detection and quantification.[15][16] It measures the intact conjugate directly, providing unambiguous data.

Protocol 2: Plasma Sample Preparation via Protein Precipitation This simple and effective method removes the majority of proteins from the plasma, which can interfere with the LC-MS/MS analysis.[16]

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Thymol-d13). The internal standard is crucial for correcting variations in sample recovery and instrument response.[16]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS injection.

Protocol 3: Validated LC-MS/MS Method The following provides a template for a robust LC-MS/MS method. Instrument parameters must be optimized for the specific equipment used.[15]

-

LC System: Standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thymol Sulfate | 229.1 | 149.1 (Quantifier) | -20 |

| 229.1 | 80.0 (Qualifier, SO₃⁻) | -45 | |

| Internal Standard | Varies (e.g., 242.2 for d13) | Varies | Optimized |

| Table 2: Example MRM Transitions for Thymol Sulfate Detection. |

Method Validation: A self-validating system is essential for trustworthiness. The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity (LLOQ), accuracy, precision, and stability.[15]

| Validation Parameter | Acceptance Criteria | Example Value |

| Linearity (r²) | ≥ 0.99 | 0.993[15] |

| Lower Limit of Quantification (LLOQ) | S/N > 10, RSD < 20% | 40 ng/mL[15] |

| Intra-day Precision (CV%) | < 15% (< 20% at LLOQ) | < 7.01%[15] |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -12.68% to +13.7%[15] |

| Table 3: Key Validation Parameters for the LC/MS Method. |

Method 2: Indirect Quantification via Enzymatic Hydrolysis

Principle: Before the widespread availability of LC-MS/MS, an indirect method was used. This involves treating the biological sample with a sulfatase enzyme to hydrolyze thymol sulfate back to free thymol. The liberated thymol, which is more volatile, can then be quantified using Gas Chromatography (GC).[4][11]

Causality for Use: This method is valuable when a certified reference standard for thymol sulfate is unavailable or when the primary analytical instrument is a GC-MS. However, it is prone to variability due to incomplete enzymatic reactions and is less specific than direct LC-MS/MS analysis.

Protocol 4: Sample Preparation using Enzymatic Hydrolysis

-

To 200 µL of plasma or urine, add 1 mL of acetate buffer (pH 5.0).

-

Add an excess of arylsulfatase enzyme (e.g., from Helix pomatia). If glucuronides are also of interest, ensure the enzyme preparation contains β-glucuronidase activity.

-

Incubate the mixture at 37°C for 12-18 hours to ensure complete hydrolysis.

-

Stop the reaction and extract the liberated thymol using an appropriate technique, such as headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction with a solvent like ethyl acetate.[11][17]

-

Analyze the extract using a validated GC-MS method.[18]

The Role of the Reference Standard

Accurate quantification is impossible without a well-characterized reference standard. Thymol Sulfate Potassium Salt (CAS 172265-90-6) is commercially available and serves this purpose.[19][20] It is used to prepare calibrators and quality control samples, forming the basis of the calibration curve against which unknown study samples are measured.[21] Its use is mandatory for any validated quantitative bioanalytical method.

Conclusion and Future Perspectives

The in vivo study of thymol is fundamentally the study of its primary metabolite, thymol sulfate. This guide has detailed the metabolic rationale, provided robust experimental and analytical protocols, and emphasized the principles of scientific integrity required for generating reliable data. Free thymol is not a viable analyte in plasma for pharmacokinetic assessment following oral administration. Therefore, all bioanalytical strategies must be directed at its sulfate conjugate.

Future research should not only focus on pharmacokinetics but also investigate the potential biological activities of thymol sulfate and thymol glucuronide. While often considered inactive detoxification products, some conjugated metabolites can be deconjugated at target tissues, potentially acting as a delivery mechanism for the parent compound or exerting their own pharmacological effects.[4][22] A thorough understanding of the entire metabolic profile is paramount for the successful development of thymol-based therapeutics.

References

-

Kohlert, C., Schindler, G., März, R. W., Abel, G., Brinkhaus, B., Derendorf, H., Gräfe, E. U., & Veit, M. (2002). Systemic availability and pharmacokinetics of thymol in humans. The Journal of Clinical Pharmacology, 42(7), 731–737. [Link]

-

PubMed. (2002). Systemic availability and pharmacokinetics of thymol in humans. National Library of Medicine. [Link]

-

Nagoor Meeran, M. F., Javed, H., Al Taee, H., Azimullah, S., & Ojha, S. K. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. [Link]

-

Nagoor Meeran, M. F., Javed, H., Al Taee, H., Azimullah, S., & Ojha, S. K. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PMC. [Link]

-

Zaineh, T. Q., Al-Hroub, H. M., Al-Dhoun, M. A., & Al-Qirim, T. M. (2021). Reproductive safety assessment of Thymus vulgaris L. extract and quantification of thymol sulfate in pregnant rats and fetuses using a validated LC/MS method of analysis. Journal of Applied Pharmaceutical Science, 11(01), 074-082. [Link]

-

Vargová, M., Vašíček, J., & Čornejová, V. (2022). Current Knowledge on the Bioavailability of Thymol as a Feed Additive in Humans and Animals with a Focus on Rabbit Metabolic Processes. MDPI. [Link]

-

Encyclopedia MDPI. (2022). Bioavailability of Thymol in Humans and Animals. MDPI. [Link]

-

Salehi, B., et al. (2024). Thymol as a Component of Chitosan Systems—Several New Applications in Medicine: A Comprehensive Review. MDPI. [Link]

-

Vargová, M., Vašíček, J., & Čornejová, V. (2022). Current Knowledge on the Bioavailability of Thymol as a Feed Additive in Humans and Animals with a Focus on Rabbit Metabolic Processes. PMC. [Link]

-

ResearchGate. (2014). Does anybody know which isoforms of sulfotransferase are the major enzymes involved during sulfation of thymol in the liver or other tissues?. ResearchGate. [Link]

-

ResearchGate. (2020). Reproductive safety assessment of Thymus vulgaris L. extract and quantification of thymol sulfate in pregnant rats and fetuses using a validated LC/MS method of analysis. ResearchGate. [Link]

-

Placha, I., et al. (2021). Effect of Sustained Administration of Thymol on Its Bioaccessibility and Bioavailability in Rabbits. MDPI. [Link]

-

Vargová, M., Vašíček, J., & Čornejová, V. (2022). Current Knowledge on the Bioavailability of Thymol as a Feed Additive in Humans and Animals with a Focus on Rabbit Metabolic Processes. PubMed. [Link]

-

Frontiers. (2024). Pharmaco-toxicological aspects of thymol in veterinary medicine. A systematic review. Frontiers. [Link]

-

Hajimehdipoor, H., Shekarchi, M., Khanavi, M., Adib, N., & Amri, M. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 6(23), 154–158. [Link]

-

Fadhil, G. M. (2014). Spectrophotometric Determination of Thymol in Pharmaceutical Preparations Via Oxidative Coupling Reaction with 2,4-dinitrophenylhydrazine and Potassium Periodate. Iraqi Journal of Science, 55(1), 27-34. [Link]

-

Al-Sabti, O. (2020). Determination Thymol in Thyme extract and its Pharmaceutical forms by using Gas Chromatography method. Research Journal of Pharmacy and Technology, 13(1), 1-5. [Link]

-

Stankov, S., et al. (n.d.). Extraction, purification and analysis of thymol and carvacrole from thyme plant by Modern Chromatographic techniques. University of Niš. [Link]

-

ResearchGate. (2015). Determining thymol and carvacrol by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

-

Waseem, M., et al. (2022). Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach. MDPI. [Link]

-

Coughtrie, M. W. H., et al. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. ResearchGate. [Link]

-

Biointerface Research in Applied Chemistry. (2020). Gas and high performance thin layer chromatographic based-determination method for quantification of thymol in semisolid traditional dosage forms. Biointerface Research in Applied Chemistry. [Link]

-

Becirevic-Lacan, M., et al. (2018). HPLC method for determination the content of thymol and carvacrol in Thyme tincture. Journal of Health Sciences, 8(3), 196-202. [Link]

-

Longdom Publishing. (2018). Evaluation of an Ion Chromatography Method for Quantitating Sulfate in Plasma, Serum and Urine. Longdom Publishing. [Link]

-

Coughtrie, M. W. H., et al. (2006). Human sulfotransferases and their role in chemical metabolism. PubMed. [Link]

-

Sekisui XenoTech. (n.d.). Role of SULTs in homeostasis of endogenous substrates. Sekisui XenoTech. [Link]

-

Anais de Eventos. (n.d.). THYMOL ANALYSIS IN CATTLE PLASMA SAMPLES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Anais de Eventos. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2021). Liquid Chromatographic Determination of Thymol in a Pharmaceutical Formulation. Journal of the Turkish Chemical Society. [Link]

-

Semantic Scholar. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Semantic Scholar. [Link]

-

Taylor & Francis. (n.d.). Sulfotransferase – Knowledge and References. Taylor & Francis. [Link]

-

Khan, A., et al. (2025). Thymol as a Potential Natural Antiemetic: Insights From In Vivo and In Silico Studies. PMC. [Link]

Sources